3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline
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Overview
Description
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-isoquinoline structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the Claisen–Schmidt condensation of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form chalcone derivatives.
Common Reagents and Conditions
Potassium Hydroxide: Used as a catalyst in condensation reactions.
Ethanol: Common solvent for reactions involving this compound.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Chalcone Derivatives: Formed via Claisen–Schmidt condensation.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and ability to inhibit the growth of various pathogens.
Mechanism of Action
The mechanism of action of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:
Induction of Oxidative Stress: The compound increases oxidative stress within cells, leading to DNA damage and apoptosis.
Upregulation of Pro-apoptotic Genes: It upregulates genes such as p53 and Bax, which are involved in the apoptotic pathway.
Inhibition of Cell Proliferation: The compound reduces the expression of proliferative markers like ki67, thereby inhibiting cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolo-isoquinoline derivative with similar structural features.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: These compounds share the triazolo-isoquinoline core and exhibit similar biological activities.
Uniqueness
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
Biological Activity
3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and comparative studies with related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Oxidative Stress : The compound enhances oxidative stress in cells, leading to DNA damage and subsequent apoptosis. This is primarily due to the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis.
- Upregulation of Pro-apoptotic Genes : It increases the expression of pro-apoptotic genes such as p53 and Bax, which play critical roles in the apoptotic pathway. This upregulation contributes to the induction of programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : The compound reduces the expression of proliferative markers like Ki67, effectively inhibiting cell growth and proliferation. This characteristic makes it a candidate for further development as an anticancer therapeutic agent .
Similar Compounds
This compound shares structural characteristics with other triazolo-isoquinoline derivatives. Notable comparisons include:
Compound | Structural Features | Biological Activity |
---|---|---|
[1,2,4]Triazolo[4,3-a]quinoxaline | Similar triazole core | Antimicrobial and anticancer properties |
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones | Triazole-isoquinoline core | Anticancer activity via apoptosis induction |
The unique substitution pattern in 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For example:
- Chalcone Derivatives : A series of chalcone derivatives incorporating the triazolo-isoquinoline structure were synthesized. These derivatives exhibited significant antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer cells) and demonstrated IC50 values as low as 0.031 µM for some compounds. The chalcones induced cell cycle arrest at the G2/M phase and promoted apoptosis through intrinsic pathways .
Anticancer Activity
A study evaluated the anticancer potential of novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism involved both intrinsic and extrinsic apoptotic pathways as well as cell cycle arrest at specific phases (G2/M) .
Antimicrobial Properties
In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. The compound demonstrated efficacy against various bacterial strains in vitro. Its ability to disrupt bacterial cell membranes contributes to its antimicrobial action .
Properties
CAS No. |
7639-52-3 |
---|---|
Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H |
InChI Key |
RAODSHJLXPOCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl |
Origin of Product |
United States |
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